3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1019104-22-3
VCID: VC8193133
InChI: InChI=1S/C22H28N6O2S/c1-17-11-12-28(25-17)21-10-9-20(23-24-21)26-13-15-27(16-14-26)31(29,30)19-7-5-18(6-8-19)22(2,3)4/h5-12H,13-16H2,1-4H3
SMILES: CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Molecular Formula: C22H28N6O2S
Molecular Weight: 440.6 g/mol

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019104-22-3

Cat. No.: VC8193133

Molecular Formula: C22H28N6O2S

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine - 1019104-22-3

Specification

CAS No. 1019104-22-3
Molecular Formula C22H28N6O2S
Molecular Weight 440.6 g/mol
IUPAC Name 3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C22H28N6O2S/c1-17-11-12-28(25-17)21-10-9-20(23-24-21)26-13-15-27(16-14-26)31(29,30)19-7-5-18(6-8-19)22(2,3)4/h5-12H,13-16H2,1-4H3
Standard InChI Key BJVRNRGPKLSFJI-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Canonical SMILES CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key heterocyclic components:

  • A pyridazine ring (C4H4N2) serving as the central scaffold.

  • A piperazine group linked via a sulfonyl bridge to a 4-tert-butylphenyl substituent.

  • A 3-methyl-1H-pyrazole moiety at the 6-position of the pyridazine ring .

The IUPAC name—3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine—reflects this arrangement. The SMILES notation (CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C) provides a machine-readable representation of its connectivity.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC22H28N6O2S
Molecular Weight440.6 g/mol
Lipophilicity (LogP)High (estimated >3)
Topological Polar Surface Area115 Ų
Hydrogen Bond Donors/Acceptors0/8

The tert-butyl group and aromatic systems confer high lipophilicity, suggesting favorable membrane permeability but potential solubility limitations in aqueous media. The polar sulfonyl and piperazine groups moderate this hydrophobicity, yielding a balanced partition coefficient suitable for CNS penetration .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Pyridazine Functionalization: Introduction of the piperazine-sulfonyl-tert-butylphenyl group via nucleophilic aromatic substitution.

  • Pyrazole Coupling: Ullmann-type or Buchwald-Hartwig amination to attach the 3-methylpyrazole at the 6-position.

  • Sulfonylation: Reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions .

A hypothetical reaction scheme is illustrated below:

Pyridazine intermediate+Piperazine-sulfonyl precursorBaseTarget Compound[1]\text{Pyridazine intermediate} + \text{Piperazine-sulfonyl precursor} \xrightarrow{\text{Base}} \text{Target Compound} \quad[1]

Analytical Characterization

Modern techniques validate purity and structure:

  • Mass Spectrometry: HRMS (ESI-TOF) confirms the molecular ion peak at m/z 441.18 [M+H]⁺ .

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for tert-butyl (δ 1.33 ppm), pyridazine protons (δ 8.2–8.6 ppm), and pyrazole methyl (δ 2.4 ppm).

    • ¹³C NMR: Sulfonyl carbon at δ 112 ppm, pyridazine carbons between δ 140–160 ppm .

  • X-ray Crystallography: Although unreported for this compound, analogous sulfonamide derivatives show planar sulfonyl groups and chair-conformation piperazines .

Biological Activity and Mechanisms

Anticancer Activity

Pyridazine derivatives exhibit kinase inhibitory activity, particularly against VEGF-R2 and PDGFR-β, which are implicated in tumor angiogenesis . In silico docking studies predict strong binding to ATP pockets (ΔG < -9 kcal/mol), though in vitro validation remains pending .

Central Nervous System Applications

Piperazine derivatives modulate dopamine D2 and serotonin 5-HT1A receptors, suggesting potential in schizophrenia and depression. The compound’s logP (~3) aligns with blood-brain barrier penetration criteria, warranting further neuropharmacological evaluation .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High gastrointestinal permeability (predicted Caco-2 Papp > 20 × 10⁻⁶ cm/s) .

  • Metabolism: Likely hepatic CYP3A4-mediated oxidation of tert-butyl and pyrazole groups.

  • Excretion: Renal clearance predominant due to moderate molecular weight .

Toxicity Risks

  • hERG Inhibition: Structural analogs show IC50 > 10 μM, indicating low cardiac risk .

  • Mutagenicity: Ames test predictions are negative, but in vivo genotoxicity studies are lacking.

Applications in Medicinal Chemistry

Application AreaMechanismDevelopment Stage
Antibacterial AdjuvantsDHPS inhibitionPreclinical
Antiangiogenic TherapyVEGF-R2/PDGFR-β inhibitionIn silico
AntipsychoticsDopamine D2 receptor modulationTarget ID

The compound’s versatility supports its use as a lead structure for analog synthesis. For example, replacing tert-butyl with polar groups could enhance solubility for intravenous delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator